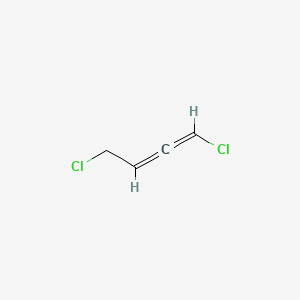

1,4-Dichloro-1,2-butadiene

Description

Structure

3D Structure

Properties

CAS No. |

83682-44-4 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,4H,3H2 |

InChI Key |

UZYBLHQJHRVAHN-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C=CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dichloro 1,2 Butadiene

Established Synthetic Pathways

Established methods for synthesizing 1,4-dichloro-1,2-butadiene include direct chlorination of butadiene followed by isomerization, and dehydrohalogenation of more saturated chlorinated butanes.

The industrial production of dichlorobutene (B78561) isomers often begins with the chlorination of butadiene. nih.govwikipedia.org This process typically yields a mixture of isomers, including 3,4-dichloro-1-butene (B1205564), as well as cis- and trans-1,4-dichloro-2-butene. wikipedia.orggoogle.com The initial chlorination of butadiene can be performed in either the liquid or vapor phase. wikipedia.org Vapor-phase chlorination, when carried out under substantially adiabatic conditions in a tubular reactor with a butadiene to chlorine molar ratio of about 5:1 to 50:1, can produce dichlorobutenes in high yields, typically around 91-93%. epo.org

The resulting mixture of dichlorobutene isomers can then undergo isomerization to enrich the desired isomer. wikipedia.orggoogle.comresearchgate.net This isomerization is often facilitated by heating in the presence of a catalyst. wikipedia.org For instance, the transposition of dichlorobutenes can be achieved by heating at temperatures of at least 120°C, although this can be a slow process. google.com To accelerate the reaction and improve yields, various catalysts have been employed. google.com

An alternative approach to forming dichlorobutadienes involves the dehydrohalogenation of polyhalogenated butanes. For example, 2,3-dichloro-1,3-butadiene (B161454) can be prepared by the dehydrochlorination of 1,2,3,4-tetrachlorobutane. google.comgoogle.com This tetrachlorobutane precursor is itself typically prepared by the chlorination of butadiene. google.com The dehydrochlorination process can be carried out using an alkaline reagent. google.com The choice of base can influence the purity of the final product; for example, using calcium hydroxide (B78521) as the dehydrochlorination agent is reported to yield a purer 2,3-dichloro-1,3-butadiene compared to when sodium hydroxide is used. google.com

Electrochemical methods have also been explored for the synthesis of related dinitro-dienes. One such method involves the direct oxidation of 1,4-dinitrobut-2-ene using bromine or iodine in a methanolic solution of potassium hydroxide to produce (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.com While not a direct synthesis of this compound, this highlights the potential of electrochemical techniques in the synthesis of substituted butadienes.

Advanced Synthetic Strategies and Optimization

Ongoing research focuses on improving the efficiency and sustainability of this compound synthesis.

A variety of catalytic systems have been investigated to improve the isomerization of dichlorobutenes, a key step in obtaining specific isomers. Both homogeneous and heterogeneous catalysts have been employed. jcsp.org.pk

Homogeneous Catalysts: Mixed-valence copper complexes with dialkyl sulfides or triphenylphosphine (B44618) have been shown to be effective for the isomerization of dichlorobutenes. researchgate.net Iron-cyclopentadienyl derivatives, such as CpFe(CO)₂X (where X is a halogen), have also been identified as highly active catalysts. google.com Other homogeneous systems include the use of copper naphthenate in combination with dinitriles, amides, oxime derivatives, nitro compounds, or nitroanilines. google.com Rhodium complexes have been utilized in the chlorinative dimerization of terminal alkynes with trichloroacetyl chloride to stereoselectively produce (Z,Z)-1,4-dichloro-1,3-butadienes. nih.gov

Heterogeneous Catalysts: Solid acid catalysts, such as Fe₂O₃/TiO₂, have demonstrated high activity in the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. researchgate.netjcsp.org.pk These catalysts offer advantages such as lower corrosion rates, safer handling, and easier recyclability compared to liquid acid systems. jcsp.org.pk Zirconium fluoride (B91410) catalysts have also been used for the transposition of dichlorobutene isomers. google.com

The table below summarizes some of the catalytic systems used in the synthesis and isomerization of dichlorobutenes.

| Catalyst System | Reactants | Product(s) | Key Features |

| Mixed-valence copper complexes | Dichlorobutenes | Isomerized dichlorobutenes | Key role in catalysis. researchgate.net |

| Fe-cyclopentadienyl derivatives | 1,4-dichloro-2-butene or 3,4-dichloro-1-butene | Isomerized dichlorobutenes | Highly active catalyst. google.com |

| Copper naphthenate combinations | 1,4-dichloro-2-butene | 3,4-dichloro-1-butene | Used with various co-catalysts. google.com |

| Fe₂O₃/TiO₂ | 3,4-dichloro-1-butene | 1,4-dichloro-2-butene | High activity, heterogeneous catalyst. researchgate.netjcsp.org.pk |

| Zirconium fluoride | 1,4-dichloro-2-butene or 3,4-dichloro-1-butene | Isomerized dichlorobutenes | Effective for transposition. google.com |

| Rhodium complexes | Terminal alkynes and trichloroacetyl chloride | (Z,Z)-1,4-dichloro-1,3-butadienes | Stereoselective synthesis. nih.gov |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org In the context of synthesizing substituted butadienes and related compounds, this involves exploring environmentally benign catalysts, greener solvents, and more efficient reaction conditions. mdpi.com While specific green synthesis initiatives for this compound are not extensively documented in the provided search results, the development of heterogeneous catalysts like Fe₂O₃/TiO₂ aligns with green chemistry principles due to their recyclability and safer handling. jcsp.org.pk The broader trend in chemical synthesis is moving towards more sustainable practices, which will likely influence future research into the production of this compound. rsc.org

Reaction Mechanisms and Reactivity of 1,4 Dichloro 1,2 Butadiene

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of cyclic molecules. Allenic compounds like 1,4-dichloro-1,2-butadiene can participate in these reactions, although their roles are distinct from those of conjugated dienes.

The classic Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). organic-chemistry.orgkharagpurcollege.ac.in Due to its allenic structure, This compound cannot act as the 4π-diene component in a Diels-Alder reaction. thieme-connect.com

However, allenes are well-documented to participate as the 2π-electron component, or dienophile . organic-chemistry.org In this role, one of the π-bonds of the allene (B1206475) reacts with a conjugated diene. The reaction of an allene as a dienophile typically yields a cyclohexene (B86901) derivative with an exocyclic double bond. thieme-connect.com For this compound, this would involve a reaction with a diene like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) itself. The presence of an electron-withdrawing chlorine atom on the allene system can influence the reactivity of the dienophile. Strained allenes are known to undergo facile Diels-Alder reactions, and while this compound is acyclic, its electronic properties will be a key factor. nih.govacs.orgacs.org

In addition to [4+2] cycloadditions, allenes are known to undergo thermal [2+2] cycloadditions , either with themselves (dimerization) or with other alkenes, to form four-membered rings. nih.govlibretexts.org This is a common pathway for allenes, particularly in the absence of reactive dienes. acs.org

| Reaction Type | Role of this compound | Potential Reactant | Expected Product Class |

| [4+2] Cycloaddition | Dienophile (2π component) | 1,3-Butadiene | Substituted cyclohexene with exocyclic double bond |

| [2+2] Cycloaddition | 2π component | Alkene (e.g., Ethylene) | Substituted cyclobutane (B1203170) |

| [2+2] Dimerization | 2π component | Another molecule of itself | Dichlorinated cyclobutane derivative |

This table illustrates the potential cycloaddition reactivity of this compound based on general allene chemistry.

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings. libretexts.orgnumberanalytics.com The reaction occurs between a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) and a dipolarophile (a 2π-electron component). Allenes can serve effectively as dipolarophiles. chemistrytalk.org

In this context, this compound could react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to yield a range of five-membered heterocyclic compounds. The regioselectivity of the addition would be influenced by the electronic effects of the chloro-substituents on the allene.

Nucleophilic and Electrophilic Transformations

The electron distribution in the allenic system, with its electron-rich π bonds and the influence of the electronegative chlorine atoms, makes this compound susceptible to both electrophilic and nucleophilic attacks.

Electrophilic addition to substituted allenes is a well-established class of reactions. researchgate.netacs.org An electrophile (E+) can attack either the central sp-hybridized carbon or one of the terminal sp2-hybridized carbons of the allene.

Attack at the central carbon: This is often favored and leads to the formation of a stabilized vinyl cation, which is then captured by a nucleophile.

Attack at a terminal carbon: This generates an allylic cation, which is resonance-stabilized. The subsequent nucleophilic attack can occur at either end of the allylic system, potentially leading to a mixture of products, analogous to the 1,2- and 1,4-addition seen in conjugated dienes. ntu.edu.sglibretexts.orgopenstax.org

The regioselectivity of the attack is highly dependent on the substituents on the allene. nih.govscispace.com For this compound, the presence of chlorine atoms would significantly influence the stability of the cationic intermediates and thus direct the outcome of the reaction.

The structure of this compound features two distinct types of carbon-chlorine bonds, suggesting different reactivities in nucleophilic substitution.

Allylic Chlorine (at C4): The chlorine atom on the sp3-hybridized carbon (C4) is in an allylic position relative to the C2=C3 double bond. Allylic halides are typically reactive towards nucleophilic substitution (SN1 and SN2), as the transition states and intermediates (carbocations or developing partial charges) are stabilized by the adjacent π-system.

Vinylic Chlorine (at C1): The chlorine atom on the sp2-hybridized carbon (C1) is a vinylic halide. These are generally unreactive towards standard SN1 and SN2 reactions due to the high energy of the vinylic carbocation intermediate and the increased strength of the C(sp2)-Cl bond.

Therefore, it is expected that nucleophiles would preferentially attack the C4 position, leading to substitution of the allylic chlorine.

In addition to substitution, nucleophilic addition to the allenic π-system is also a key reaction pathway, particularly for activated allenes. nih.govwikipedia.org This is often achieved using soft nucleophiles, sometimes with phosphine (B1218219) catalysis, which attack one of the electrophilic carbons of the allene framework. researchgate.netnih.gov

| Position of Chlorine | Bond Type | Expected Reactivity toward Nucleophilic Substitution |

| C1 | Vinylic | Low |

| C4 | Allylic | High |

This table summarizes the expected differential reactivity of the chlorine atoms in this compound.

Polymerization and Oligomerization Mechanisms

Allenes are capable of undergoing polymerization through their reactive π-bonds. nih.gov The polymerization of substituted allenes has been achieved using various catalytic systems, including transition metal catalysts based on iron, cobalt, or nickel. nih.govrsc.org These reactions can lead to polymers with unique structures, such as those with 2,3-disubstituted repeating units. nih.gov

Another method for polymerizing allenes is through Ring-Opening Metathesis Polymerization (ROMP) of cyclic allenes. digitellinc.comacs.org While this compound is an acyclic allene, its potential to undergo coordination polymerization with suitable catalysts is significant. The reaction would likely proceed via coordination of the metal catalyst to one of the π-bonds, followed by insertion of the monomer into the growing polymer chain. The presence of the chloro-substituents could influence catalyst activity and the properties of the resulting polymer. Living polymerization of some allene derivatives has also been reported, allowing for control over the polymer's molecular weight and architecture. researchgate.net

Rearrangement Reactions and Allylic Isomerization Pathways

The structural arrangement of this compound, with its allene and adjacent vinyl chloride functionalities, suggests a propensity for rearrangement and isomerization reactions. These transformations are often driven by the formation of more stable conjugated systems.

Allylic isomerization is a common process in substituted butenes. For instance, in the industrial synthesis of chloroprene (B89495), a mixture containing 1,4-dichlorobut-2-ene is isomerized to 3,4-dichlorobut-1-ene at elevated temperatures, often with the aid of a catalyst. wikipedia.org This process highlights the mobility of the double bond within the four-carbon chain to achieve a more reactive or stable isomeric form. It is plausible that this compound could undergo a similar, potentially acid- or metal-catalyzed, isomerization to form the more stable conjugated diene, 1,4-dichloro-1,3-butadiene.

The presence of allylic chlorine atoms introduces the possibility of rearrangements involving the halogen. Transition metal complexes are known to catalyze the isomerization of allylic alcohols, which can be seen as analogous to the potential rearrangements in chlorinated butadienes. rsc.org These reactions often proceed through the formation of intermediate metal-hydride species or via amazonaws.comucr.edu-hydrogen shifts. researchgate.netmdpi.com In the case of this compound, a similar metal-catalyzed process could facilitate the migration of a proton to yield a conjugated dichlorobutadiene isomer.

Studies on the degradation of chlorinated butenes have shown that reductive elimination and dehydrochlorination are significant pathways. For example, trans-1,4-dichlorobutene-2 can be dechlorinated to 1,3-butadiene. nih.gov This suggests that under certain reductive conditions, this compound could also be expected to undergo elimination reactions, potentially leading to monochlorinated butadienes or butadiene itself.

Metal-Mediated and Organometallic Reactivity

The interaction of this compound with metals is expected to be multifaceted, involving the chlorine substituents and the π-system of the diene.

Coupling Reactions and Cross-Coupling Methodologies

The carbon-chlorine bonds in this compound present active sites for metal-mediated coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful methods for forming new carbon-carbon bonds by reacting organohalides with various organometallic reagents. youtube.comyoutube.com It is anticipated that this compound could serve as a substrate in such reactions, where one or both chlorine atoms are substituted.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the carbon-halogen bond to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reactivity of the two chlorine atoms in this compound—one vinylic and one allylic—would likely differ, allowing for potential stepwise or selective functionalization.

Another relevant class of reactions is organocopper coupling, where lithium diorganocopper reagents (Gilman reagents) react with organohalides. openstax.org This methodology is effective for coupling with vinylic and alkyl halides and could foreseeably be applied to this compound to introduce alkyl or aryl groups.

Chelation and Ligand Behavior in Transition Metal Complexes

The butadiene backbone of this compound allows it to function as a ligand in transition metal complexes. 1,3-dienes are known to act as 4-electron donors, typically binding to a metal center in a cisoid conformation. libretexts.org This interaction involves the donation of electrons from the filled π-molecular orbitals of the diene to the empty d-orbitals of the metal, and back-donation from filled metal d-orbitals to the empty π*-antibonding orbitals of the diene. youtube.com

While this compound is an allene, it can be envisioned that upon coordination or through isomerization, it could present a conjugated π-system to a metal center. The presence of electron-withdrawing chlorine substituents would influence the electronic properties of the diene, affecting the strength of the metal-ligand bond.

The arrangement of the chlorine atoms does not lend itself to simple bidentate chelation in the same manner as ligands like 1,4-diaza-1,3-butadiene, where two nitrogen atoms can coordinate to a metal center to form a stable chelate ring. scispace.com However, the diene system itself can be considered a chelating ligand to a single metal center through its π-system. The formation of such complexes can stabilize otherwise reactive dienes and can also be a key step in metal-catalyzed transformations of the diene. libretexts.org

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 1,4 Dichloro 1,2 Butadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the structure of 1,4-dichloro-1,2-butadiene. The unique electronic environment of the allene (B1206475) functional group, combined with the presence of electronegative chlorine atoms, would result in a distinctive set of chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protons on the terminal double bond (C1) and the methylene (B1212753) group adjacent to a chlorine atom (C4) would resonate at different frequencies. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atoms and the anisotropic effects of the allene system.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative for allenes. researchgate.net The central sp-hybridized carbon of the allene (C2) typically appears at a very downfield chemical shift, often in the range of 200-215 ppm, which can sometimes be mistaken for a carbonyl carbon. researchgate.net The two sp²-hybridized carbons (C1 and C3) would have distinct chemical shifts, influenced by the attached chlorine atom at C1 and the methylene group at C3. The sp³-hybridized carbon at C4 would appear in the typical alkyl halide region.

Below are the expected ¹H and ¹³C NMR chemical shift ranges for this compound based on general principles for substituted allenes and halogenated hydrocarbons.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H on C1 | 5.0 - 6.0 | - |

| H on C4 | 3.5 - 4.5 | - |

| C1 | - | 85 - 100 |

| C2 | - | 200 - 215 |

| C3 | - | 80 - 95 |

| C4 | - | 40 - 50 |

These are estimated ranges and actual values may vary based on solvent and experimental conditions.

To further probe the three-dimensional structure and potential dynamic processes, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons, confirming the connectivity from the C1 proton to the C4 protons through the allene system, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For this compound, NOESY could help in determining the preferred conformation of the molecule, particularly the orientation of the C-Cl bond at C4 relative to the allene moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the functional groups present. For this compound, the key expected IR absorptions would be:

C=C=C Asymmetric Stretch: This is the most characteristic vibrational mode of allenes and typically appears as a strong, sharp band in the region of 1950-1980 cm⁻¹. Its presence would be a strong indicator of the allene functional group.

C-H Stretch: The stretching vibrations of the sp² C-H bond at C1 would be expected above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene group at C4 would appear just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations typically occur in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of two C-Cl bonds may lead to multiple bands in this region.

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ group at C4 would be observed in the 1400-1450 cm⁻¹ and 720-900 cm⁻¹ regions, respectively.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| C=C=C Asymmetric Stretch | 1950 - 1980 | Strong, Sharp |

| =C-H Stretch | 3050 - 3150 | Medium |

| -C-H Stretch | 2850 - 2960 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| CH₂ Bend | 1400 - 1450 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations that are weak or silent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the symmetric C=C=C stretch of the allene, which is often weak or absent in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically around 1070 cm⁻¹. This makes Raman spectroscopy particularly valuable for confirming the allene structure. The C-Cl stretches would also be observable in the Raman spectrum.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₄H₄Cl₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic cluster pattern. The [M]⁺ peak would appear at m/z 122 (for C₄H₄³⁵Cl₂), the [M+2]⁺ peak at m/z 124 (for C₄H₄³⁵Cl³⁷Cl), and the [M+4]⁺ peak at m/z 126 (for C₄H₄³⁷Cl₂). The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

The fragmentation of this compound upon electron ionization would likely involve the loss of chlorine atoms and other small neutral molecules. Expected fragmentation pathways could include:

Loss of a chlorine atom: [M - Cl]⁺ (m/z 87 for ³⁵Cl loss)

Loss of HCl: [M - HCl]⁺ (m/z 86 for ³⁵Cl loss)

Cleavage of the C-C single bond: leading to fragments such as [C₃H₂Cl]⁺ (m/z 73 for ³⁵Cl) and [CH₂Cl]⁺ (m/z 49 for ³⁵Cl).

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the molecular formula of a compound by measuring its mass with extremely high precision. For this compound, the molecular formula is C₄H₄Cl₂. lookchem.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental composition. The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl), is 121.9690 Da. guidechem.com An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would confirm the molecular formula.

A key confirmatory feature in the mass spectrum of a dichloro-compound is the distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion (M⁺) will appear as a cluster of peaks:

[M]⁺: The ion containing two ³⁵Cl atoms (e.g., C₄H₄³⁵Cl₂).

[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl atom (e.g., C₄H₄³⁵Cl³⁷Cl).

[M+4]⁺: The ion containing two ³⁷Cl atoms (e.g., C₄H₄³⁷Cl₂).

The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms. HRMS would resolve the exact mass of each of these isotopic peaks, providing an exceptionally high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Isotopic Masses for C₄H₄Cl₂

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance |

|---|---|---|

| C₄H₄³⁵Cl₂ | 121.9690 | 100% (Reference) |

| C₄H₄³⁵Cl³⁷Cl | 123.9661 | ~65% |

| C₄H₄³⁷Cl₂ | 125.9631 | ~11% |

Fragmentation Pattern Analysis for Structural Confirmation

While HRMS confirms the formula, the specific arrangement of atoms—the molecule's constitution—is inferred from the fragmentation pattern in the mass spectrum, typically generated by electron ionization (EI-MS). The this compound molecule, upon ionization, will break apart in a predictable manner based on the relative strengths of its chemical bonds. The resulting charged fragments are detected, and their mass-to-charge ratios provide a roadmap to the original structure.

Although a specific, published mass spectrum for this compound is not available in the surveyed literature, a probable fragmentation pattern can be predicted based on established principles for halogenated and unsaturated compounds. docbrown.infodocbrown.info The weakest bonds, such as the carbon-chlorine bonds, are likely to cleave first.

Predicted Fragmentation Pathways:

Loss of a Chlorine Radical: The most anticipated initial fragmentation is the cleavage of a C-Cl bond to lose a chlorine radical (•Cl), which is a relatively stable radical. This would produce a chlorobutadienyl cation [C₄H₄Cl]⁺. Due to the two chlorine isotopes, this fragment would appear as a pair of peaks at m/z 87 and 89 with a characteristic 3:1 intensity ratio.

Loss of a Second Chlorine Radical: The [C₄H₄Cl]⁺ fragment could subsequently lose the second chlorine atom, yielding the [C₄H₄]⁺• radical cation at m/z 52.

Loss of HCl: Another common pathway for chloroalkenes is the elimination of a neutral hydrogen chloride (HCl) molecule from the parent ion. This would result in an ion of the formula [C₄H₃Cl]⁺• with isotopic peaks at m/z 86 and 88.

The presence and relative abundance of these and other smaller fragments create a unique fingerprint that helps distinguish this compound from its isomers, such as 1,4-dichloro-1,3-butadiene nist.gov or 1,4-dichloro-2-butyne, which would exhibit different fragmentation patterns due to the different locations of the double/triple bonds and chlorine atoms.

Table 2: Predicted Key Fragments for this compound in EI-MS

| m/z (Isotopes) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 122/124/126 | Molecular Ion | [C₄H₄Cl₂]⁺• | Shows characteristic 9:6:1 pattern for two Cl atoms. |

| 87/89 | Chlorobutadienyl cation | [C₄H₄Cl]⁺ | Result of losing one •Cl radical. Shows 3:1 pattern for one Cl atom. |

| 52 | Butatriene radical cation | [C₄H₄]⁺• | Result of losing both Cl atoms. |

| 86/88 | Chloro-butatriene radical cation | [C₄H₃Cl]⁺• | Result of losing neutral HCl from the molecular ion. |

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Currently, there is no published X-ray crystal structure for this compound in the scientific literature. This is not uncommon for small, non-complex organic molecules that are liquids at room temperature, as obtaining a single crystal of sufficient quality can be challenging.

However, if a crystal structure were to be determined, it would provide invaluable data. For this compound, it would confirm:

The allenic nature of the C1=C2=C3 bond system, with characteristic bond lengths and a nearly linear geometry.

The precise bond lengths of the C-Cl, C=C, C-C, and C-H bonds.

The bond angles throughout the molecule, confirming its geometry.

Intermolecular interactions in the solid state, such as weak hydrogen bonds or halogen-halogen interactions, which govern the crystal packing. nih.govmdpi.com

The crystal structure of a related but different compound, (E)-1,4-dichloro-2-butene, has been reported, illustrating the type of data that can be obtained for such molecules. nih.govnist.gov Analysis of its structure provides confirmed bond lengths and angles for a dichlorinated four-carbon chain, which could serve as a useful comparison for theoretical models of this compound.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

No specific studies detailing the real-time reaction monitoring of this compound have been identified in the surveyed literature. However, the application of these techniques can be readily hypothesized. For example, in the synthesis of this compound, one could use in-situ FT-IR spectroscopy to monitor the reaction. The allenic stretch in the product has a characteristic absorption in the IR spectrum (typically around 1950 cm⁻¹). By tracking the appearance and growth of this peak over time, one could monitor the rate of product formation. Simultaneously, the disappearance of reactant-specific peaks would allow for the tracking of reactant consumption.

This approach provides a wealth of kinetic data that is difficult to obtain from traditional offline analysis of quenched aliquots. It can help optimize reaction conditions (temperature, catalyst loading, addition rates) and provide mechanistic insights by potentially identifying short-lived intermediate species that are not observable after the reaction is complete. researchgate.net

Theoretical and Computational Chemistry Studies of 1,4 Dichloro 1,2 Butadiene

Electronic Structure and Bonding Analysis

The electronic properties of 1,4-dichloro-1,2-butadiene are governed by the interplay between its allene (B1206475) functional group and the electron-withdrawing chlorine atoms.

Molecular Orbital Theory and Frontier Molecular Orbitals

The bonding in this compound can be understood by considering the molecular orbitals (MOs) formed from the combination of atomic orbitals. The central carbon of the allene unit is sp-hybridized, while the two terminal carbons of the C=C=C system are sp²-hybridized, leading to a unique electronic structure. wikipedia.org The two π-bonds in the allene are orthogonal, meaning their electron clouds are oriented at 90° to each other. This results in the substituents at one end of the allene being twisted 90° relative to the substituents at the other end. masterorganicchemistry.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for determining the molecule's reactivity.

HOMO: In a simple allene, the HOMOs are the two degenerate (or nearly degenerate) π-bonding orbitals. In this compound, the presence of electronegative chlorine atoms is expected to lower the energy of the molecular orbitals compared to unsubstituted 1,2-butadiene. The HOMO would likely have significant contributions from the p-orbitals of the C=C=C allene backbone and the lone pairs of the chlorine atoms.

LUMO: The LUMO is the lowest energy anti-bonding orbital. For this molecule, the LUMO would be one of the π* anti-bonding orbitals of the allene system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is the energy required for the lowest-energy electronic excitation.

While specific energy values for this compound are not available, the table below illustrates the typical classification of molecular orbitals in a related, simpler system, 1,3-butadiene (B125203), which provides a foundational understanding.

Table 1: Frontier Molecular Orbitals in a Conjugated Diene System

| Molecular Orbital | Type | Energy Level | Electron Occupancy (Ground State) | Role in Reactivity |

|---|---|---|---|---|

| Ψ4 | Antibonding (π) | Highest | Unoccupied | - |

| Ψ3 | Antibonding (π) | Second Highest | Unoccupied | LUMO |

| Ψ2 | Bonding (π) | Second Lowest | Occupied | HOMO |

| Ψ1 | Bonding (π) | Lowest | Occupied | - |

Charge Distribution and Reactivity Indices

The distribution of electron density within the molecule dictates its polarity and nucleophilic/electrophilic character. The high electronegativity of chlorine atoms significantly influences this distribution.

A Natural Bond Orbital (NBO) or similar computational analysis would be expected to show:

Negative Partial Charges: The two chlorine atoms will bear significant negative partial charges (δ-).

Positive Partial Charges: The carbon atoms bonded directly to the chlorine atoms (C1 and C4) will carry positive partial charges (δ+). The central sp-hybridized carbon (C2) of the allene is also a characteristic site of interest in charge distribution analyses.

This charge polarization makes the molecule susceptible to attack by both nucleophiles and electrophiles at different positions. Reactivity indices, derived from conceptual DFT, could further pinpoint the most reactive sites. For instance, an analysis of the Fukui functions would help predict whether a specific site is more susceptible to nucleophilic, electrophilic, or radical attack. For example, a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene showed a negative charge distribution at the central carbon atoms, which was altered by the presence of the nitro groups. mdpi.com A similar detailed analysis would be necessary to quantify these effects for this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energy differences between them. lumenlearning.comlibretexts.org For this compound, the key rotation is around the C3-C4 single bond.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. A full scan of the dihedral angle of the C2-C3-C4-Cl bond would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. libretexts.org

Common conformers that would be studied include:

Anti-periplanar (anti): Where the C=C bond and the C-Cl bond are in the same plane but oriented at approximately 180° to each other.

Syn-periplanar (syn) or eclipsed: Where these bonds are in the same plane and oriented at approximately 0° to each other. This is typically a high-energy conformation due to steric hindrance.

Gauche: Where the dihedral angle is approximately 60°. These conformations can be stabilized by intramolecular interactions, such as weak hydrogen bonds in suitable molecules. yu.edu.jo

While a specific PES for this compound has not been found in the literature, studies on similar molecules like β-halohydrins show that gauche conformers can be the most stable due to intramolecular hydrogen bonding. yu.edu.jo For this compound, the stability would be determined primarily by steric repulsion and electrostatic interactions between the bulky chlorine atom and the allene group.

Reaction Pathway Elucidation and Transition State Theory

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying reaction mechanisms. mdpi.com A DFT study of a reaction involving this compound would involve:

For example, DFT calculations have been used to investigate the mechanism of Cu(I)-catalyzed additions to dienes, revealing the roles of different intermediates and determining the factors that control selectivity. rsc.org Similar methods could be applied to understand reactions of this compound, such as additions, substitutions, or cycloadditions.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parameterization. nist.gov These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, can provide highly accurate results, often referred to as "gold standard" benchmarks, though they are computationally more demanding than DFT.

High-accuracy ab initio calculations are particularly important for:

Thermochemistry: Precisely calculating enthalpies of formation and reaction energies.

Barrier Heights: Obtaining accurate activation energies, which are crucial for predicting reaction rates.

Weak Interactions: Describing systems where subtle effects like van der Waals forces are important.

An ab initio study on the reaction of a chlorine atom with allene demonstrated the importance of using highly correlated methods to accurately describe the potential energy surface and reaction mechanism. nist.gov Such high-level calculations would be invaluable for creating a definitive model of the reactivity of this compound.

Table 2: Comparison of Theoretical Methods

| Method | Abbreviation | General Characteristics | Typical Application |

|---|---|---|---|

| Density Functional Theory | DFT | Good balance of accuracy and computational cost. Relates electron density to energy. | Reaction mechanisms, geometry optimization, vibrational frequencies for medium to large systems. |

| Møller-Plesset Perturbation Theory | MP2, MP3, MP4... | Ab initio method that adds electron correlation to the Hartree-Fock result. Cost increases with the level of perturbation. | High-accuracy energy calculations, systems where electron correlation is important. |

| Coupled Cluster | CCSD, CCSD(T)... | High-accuracy ab initio method, often considered the "gold standard" for single-reference systems. Computationally very expensive. | Benchmark calculations for small to medium-sized molecules, high-accuracy thermochemistry and barrier heights. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide profound insights into its structural flexibility, conformational preferences, and intermolecular interactions, which govern its macroscopic properties.

The simulation process begins with the development of an accurate force field, which is a set of parameters that mathematically describes the potential energy of the system. For chlorinated hydrocarbons, specialized force fields like the Reactive Force Field (ReaxFF) have been developed to accurately model the complex interactions involving chlorine, carbon, and hydrogen atoms. ugent.be Such a force field would be essential for simulating the dynamic behavior of this compound with chemical accuracy.

A primary goal of MD simulations for this compound would be to perform a detailed conformational analysis. The molecule's central C=C=C allene group creates a relatively rigid backbone, but significant conformational freedom exists around the C-C single bond and the C-Cl bonds. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can map its potential energy surface and identify the most stable conformers. nih.gov Key dihedral angles would be monitored to understand the rotational barriers and equilibrium geometries, similar to analyses performed on other halogenated alkanes. vaia.comyoutube.com

The dynamic behavior is typically simulated within a periodic box, representing a bulk liquid or gaseous phase, or in the presence of a solvent to study solute-solvent interactions. The simulation would track the movement of each atom based on the forces exerted by neighboring atoms, as defined by the force field. From these trajectories, various dynamic properties can be calculated, such as vibrational frequencies, diffusion coefficients, and rotational correlation times, providing a complete picture of the molecule's behavior at an atomistic level. utah.edu

Below are tables detailing typical parameters for setting up such a simulation and the key dihedral angles that would be analyzed to characterize the conformational landscape of this compound.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Description | Example Value |

| Force Field | Set of equations and parameters to calculate potential energy. | OPLS4 or a specialized ReaxFF for chlorinated compounds. ugent.benih.gov |

| System Size | Number of molecules in the simulation box. | ~500 molecules |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT (Isothermal-isobaric) |

| Time Step | The interval between successive calculations of forces and positions. | 1.0 femtosecond (fs) |

| Simulation Length | Total duration of the simulated trajectory. | 100 nanoseconds (ns) |

| Bond Constraints | Algorithm to keep bond lengths fixed, allowing a larger time step. | SHAKE or LINCS |

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | Cl(1) - C(1) = C(2) = C(3) | Defines the orientation of the terminal chlorine relative to the allene plane. |

| τ2 | C(1) = C(2) = C(3) - C(4) | Defines the primary torsion angle along the carbon backbone. |

| τ3 | C(2) = C(3) - C(4) - Cl(4) | Defines the orientation of the second chlorine atom relative to the backbone. |

By analyzing the distribution of these dihedral angles over the course of the simulation, a free energy map can be generated, revealing the most probable conformations and the energy barriers between them. nih.gov This provides a fundamental understanding of the molecule's flexibility and dynamic nature.

Applications of 1,4 Dichloro 1,2 Butadiene As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

1,4-Dichlorobut-2-ene, a related isomer and precursor, is utilized in the synthesis of various heterocycles. wikipedia.org For instance, the (E)-isomer of 1,4-dichlorobut-2-ene is a key starting material for the synthesis of sceptrin, a natural product found in sponges. wikipedia.org While direct applications of 1,4-dichloro-1,2-butadiene in this area are less commonly documented, its structural motifs suggest potential for similar synthetic strategies.

Intermediate in the Production of Industrial Fine Chemicals

The chlorinated butadiene framework is central to the synthesis of several key industrial chemicals.

Historically, adiponitrile (B1665535), a key precursor to nylon 66, was produced via a process involving the chlorination of butadiene to yield 1,4-dichloro-2-butene. wikipedia.org This intermediate was then reacted with sodium cyanide to form 3-hexenedinitrile, which was subsequently hydrogenated to produce adiponitrile. wikipedia.orge3s-conferences.org This "two-step method" involves the conjugate addition of chlorine to 1,3-butadiene (B125203) to produce 1,4-dichloro-2-butene, followed by a nucleophilic substitution reaction with a metal cyanide. e3s-conferences.org The resulting 1,4-dicyano-2-butene (B72079) is then hydrogenated to yield adiponitrile. juniperpublishers.com Modern industrial production of adiponitrile predominantly utilizes the nickel-catalyzed hydrocyanation of butadiene. wikipedia.orgaiche.orgpatsnap.com

1,4-Butanediol (B3395766) (BDO) and tetrahydrofuran (B95107) (THF) are significant industrial chemicals with wide-ranging applications, including the production of polymers and solvents. rsc.org One of the manufacturing routes for BDO involves the use of 1,4-dichloro-2-butene, derived from butadiene. chemcess.comjuniperpublishers.com In a process patented by Toyo Soda, chlorine is added to butadiene to form a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). chemcess.com This mixture reacts with sodium acetate (B1210297) to produce 1,4-diacetoxy-2-butene, which is then hydrogenated to 1,4-butanediol. chemcess.com Similarly, Mitsubishi Chemical developed a process where butadiene reacts with acetic acid to form 1,4-diacetoxy-2-butene, which is then hydrogenated and hydrolyzed to produce BDO. researchgate.netsci-hub.se THF can also be produced as a byproduct or a primary product from these intermediate steps. chemcess.comresearchgate.net

Table 1: Industrial Processes Utilizing Dichlorobutene (B78561) Intermediates

| Product | Intermediate | Key Reaction Steps | References |

| Adiponitrile | 1,4-dichloro-2-butene | Chlorination of butadiene, Cyanation, Hydrogenation | wikipedia.orge3s-conferences.orgjuniperpublishers.com |

| 1,4-Butanediol | 1,4-dichloro-2-butene | Chlorination of butadiene, Acetoxylation, Hydrogenation, Hydrolysis | chemcess.comresearchgate.netsci-hub.se |

| Tetrahydrofuran | 1,4-dichloro-2-butene | Derived from 1,4-butanediol synthesis pathways | chemcess.comresearchgate.net |

Role in Monomer and Polymer Synthesis for Specialty Materials

The chlorinated butadiene structure is integral to the production of certain specialty polymers. 2,3-Dichloro-1,3-butadiene (B161454), which can be synthesized from meso-1,2,3,4-tetrachlorobutane (derived from the chlorination of trans-1,4-dichloro-2-butene), is a valuable monomer that can be homopolymerized or copolymerized to create useful materials. google.com Copolymers of 2,3-dichloro-1,3-butadiene with chloroprene (B89495) have been described. google.com Furthermore, the cationic polymerization of cis and trans isomers of 1,4-dichloro-2,3-epoxybutane, which are derived from butadiene, chlorine, and oxygen, yields a family of polyethers with high thermal stability and flame resistance. scispace.com The polymerization of conjugated dienes like 1,3-butadiene can proceed via 1,2 or 1,4 addition, leading to polymers with different properties. libretexts.org

Development of Chiral Building Blocks and Asymmetric Synthesis Strategies

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govwiley.com While the direct use of this compound in this context is not extensively reported, related chlorinated butanes and butenes serve as precursors to chiral molecules. For instance, chiral δ-chloro-N-tert-butanesulfinyl-substituted imidates have been used in Mannich-type reactions to synthesize 2,3-disubstituted piperidines. researchgate.net Asymmetric synthesis strategies often employ chiral catalysts to convert achiral starting materials into chiral products. nih.gov The development of such methods for functionalizing the butadiene backbone, potentially starting from chlorinated derivatives, represents an ongoing area of research.

Environmental Fate and Transformation Mechanisms of 1,4 Dichloro 1,2 Butadiene

Photolytic Degradation Pathways in Atmospheric and Aquatic Environments

The atmospheric fate of 1,4-dichloro-1,2-butadiene is expected to be primarily governed by its reaction with photochemically generated hydroxyl (OH) radicals. While direct experimental data for this compound is unavailable, a calculated atmospheric half-life for its isomer, 2,3-dichloro-1,3-butadiene (B161454), is approximately 3 days due to degradation by OH radicals. oecd.org This suggests that chlorination significantly increases the atmospheric persistence of the butadiene structure, as the parent compound, 1,3-butadiene (B125203), undergoes rapid destruction with a much shorter calculated half-life of about 6 hours. cdc.gov The primary atmospheric removal pathway is anticipated to be this reaction with OH radicals. cdc.gov

In aquatic environments, direct photolysis is a potential degradation route for chlorinated hydrocarbons. nih.gov Studies on various chlorinated hydrocarbons have shown that degradation rates can be influenced by the presence of dissolved oxygen (DO). nih.gov For some compounds, photodegradation is more rapid in the absence of DO. nih.gov The process in the presence of oxygen can lead to the formation of ozone and hydroxyl radicals, while degradation in its absence may proceed through the formation of organic radicals. nih.gov The specific photolytic behavior of this compound in water has not been experimentally determined.

Hydrolytic Stability and Reaction Mechanisms in Aqueous Media

The hydrolytic stability of this compound is predicted to be low. The presence of the allene (B1206475) functional group (a system with cumulative double bonds, C=C=C) and allylic chlorine atoms likely renders the molecule susceptible to hydrolysis.

Data for the related isomer, 2,3-dichloro-1,3-butadiene, shows that it hydrolyzes rapidly, with a half-life of 1.2 hours at 50 °C. oecd.org The hydrolysis products for this isomer are identified as short-chain alcohols and ketones, along with hydrochloric acid. oecd.org Given this reactivity, it is highly probable that this compound also undergoes hydrolysis, potentially at an even faster rate due to the strained allenic system, which can be more reactive than a conjugated diene system. The reaction would involve the substitution of chlorine atoms with hydroxyl groups, leading to the formation of unstable intermediates that would likely rearrange to form more stable oxygenated compounds.

Table 1: Hydrolytic Stability of a Dichlorobutadiene Isomer This table presents data for 2,3-dichloro-1,3-butadiene as a surrogate for this compound.

| Compound | Condition | Half-life | Products | Source |

|---|---|---|---|---|

| 2,3-dichloro-1,3-butadiene | Water at 50 °C | 1.2 hours | Short chain alcohols, ketones, hydrochloric acid | oecd.org |

Biotransformation Pathways and Microbial Degradation Mechanisms

The biodegradability of chlorinated aliphatic compounds is highly variable and depends on the specific structure of the compound and the environmental conditions. industrialmaintenanceproducts.net Microorganisms employ several mechanisms to degrade these substances, which can occur under both aerobic and anaerobic conditions. industrialmaintenanceproducts.netresearchgate.net These pathways include using the compound as an electron donor for growth, as an electron acceptor in a process called halorespiration, or through co-metabolism, where the compound is transformed incidentally by enzymes produced for other purposes. industrialmaintenanceproducts.netindustrialmaintenanceproducts.net

Specific data on the biotransformation of this compound is not available. However, based on information for its isomer, significant microbial degradation is not expected. 2,3-dichloro-1,3-butadiene is classified as not readily biodegradable. oecd.org This suggests that this compound is also likely to be persistent against rapid biological breakdown in the environment. Its degradation, if it occurs, would likely be a slow process, potentially requiring specialized microbial communities or specific redox conditions.

Abiotic Degradation Processes in Various Environmental Compartments

Abiotic degradation via reductive dechlorination is a significant transformation pathway for many chlorinated hydrocarbons, particularly in anoxic environments containing reactive minerals or zero-valent metals. tandfonline.comtandfonline.com Granular iron, for instance, has been effectively used for the remediation of groundwater contaminated with chlorinated compounds. witpress.com

Research on a mixture of chlorinated butenes and butadienes demonstrates that these compounds are effectively dechlorinated by granular iron. tandfonline.comnih.gov In these studies, two chlorinated butadienes, 2-chlorobutadiene-1,3 (chloroprene) and 2,3-dichlorobutadiene-1,3 (DCBD), were observed to degrade via a hydrogenolysis pathway, where chlorine atoms are replaced by hydrogen. nih.gov This process was slower for the chlorinated butadienes compared to chlorinated butenes. nih.gov The ultimate degradation products were non-harmful compounds, including 1,3-butadiene, which subsequently hydrogenated to 1-butene, cis-2-butene, trans-2-butene, and n-butane. tandfonline.comnih.gov

It is expected that this compound would also be susceptible to this type of abiotic degradation in the presence of a suitable reductant like granular iron.

Table 2: Abiotic Degradation of Chlorinated Butadienes by Granular Iron This table presents data for related chlorinated butadienes as surrogates for this compound.

| Compound | System | Surface Area Normalized Half-life (t'1/2) | Degradation Pathway | Source |

|---|---|---|---|---|

| 2-chlorobutadiene-1,3 (Chloroprene) | Granular Iron Column | 197 min m²/mL | Hydrogenolysis | tandfonline.comnih.gov |

| 2,3-dichlorobutadiene-1,3 (DCBD) | Granular Iron Column | 102 min m²/mL | Hydrogenolysis | tandfonline.comnih.gov |

Future Research Directions and Emerging Areas for 1,4 Dichloro 1,2 Butadiene

Design and Development of Novel Catalytic Systems for Highly Selective Transformations

The multifunctionality of 1,4-dichloro-1,2-butadiene offers a significant challenge and opportunity for catalytic control. Future research will focus on creating novel catalytic systems capable of discriminating between the various reactive sites to achieve highly selective transformations. A primary area of investigation will be the use of organometallic catalysis to selectively activate one of the two distinct carbon-chlorine bonds. yale.edulibretexts.org The development of palladium-based cross-coupling catalysts, for instance, could enable the selective functionalization of either the vinylic or the allylic position by fine-tuning ligand and reaction conditions. nsf.gov

Furthermore, catalysts based on inexpensive and abundant first-row transition metals like iron and cobalt are emerging as powerful tools in synthesis and could be adapted for this substrate. yale.edu Research into photoinduced palladium catalysis, which has been used for the 1,4-dicarbofunctionalization of 1,3-butadienes, could also open new pathways for difunctionalization reactions of the allenic system under mild conditions. researchgate.net Another avenue involves leveraging the allenic π-systems. Catalytic enantioselective reactions, such as the 1,4-dihydroxylation of 1,3-dienes initiated by platinum-catalyzed diboration, could be adapted to achieve asymmetric functionalization across the allene (B1206475), providing access to chiral building blocks. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Target Transformation | Potential Outcome |

|---|---|---|

| Palladium/Ligand Systems | Selective C-Cl Cross-Coupling | Site-selective introduction of aryl, alkyl, or other functional groups. |

| Iron/Cobalt Complexes | Hydrofunctionalization/Isomerization | Cost-effective and sustainable synthesis of functionalized dienes. yale.edu |

| Photoinduced Pd-Catalysis | Dicarbofunctionalization | Addition of two distinct carbon-based groups across the π-system. researchgate.net |

Exploration of Untapped Reactivity Patterns for Complex Molecule Synthesis

The dense array of functional groups in this compound suggests a wealth of untapped reactivity patterns that could be exploited for the rapid assembly of complex molecular architectures. beilstein-journals.org A key area for future exploration is its participation in cycloaddition reactions. While related compounds like 1,1-dichloro-2,2-difluoroethylene are known to undergo [2+2] and [4+2] cycloadditions with butadienes, the behavior of the allenic system in this compound remains to be systematically studied. acs.orgresearchgate.netacs.org Research could investigate its role as either a 2π or 4π component in Diels-Alder reactions, potentially leading to highly functionalized six-membered rings. pageplace.delibretexts.org

Moreover, the compound's structure is analogous to other versatile intermediates used in complex synthesis. For example, its isomer trans-1,4-dichloro-2-butene serves as a precursor to various heterocycles and is a starting material for natural products. wikipedia.org Future work could explore similar pathways, using this compound to access novel heterocyclic systems. The potential for sequential, site-selective reactions offers another powerful strategy. Drawing inspiration from the sequential cross-coupling of 1,4-bissilylbutadienes, methodologies could be developed to introduce different substituents at the C1 and C4 positions in a stepwise manner, enabling the programmed synthesis of unsymmetrical dienes. illinois.edu

Integration of Advanced Computational Modeling for Predictive Chemical Research

Advanced computational modeling is an indispensable tool for accelerating the exploration of new chemical entities like this compound. Future research will heavily rely on quantum chemical calculations, such as Density Functional Theory (DFT), to predict its reactivity and guide experimental design. Highly correlated ab initio molecular orbital calculations have been successfully used to map the potential energy surfaces of related reactions, such as the gas-phase reaction of chlorine atoms with allene, demonstrating the power of these methods to elucidate complex mechanisms. nist.govresearchgate.net

For this compound, DFT calculations can be employed to:

Analyze the Electronic Structure: Determine the charge distribution and molecular orbitals to predict the most likely sites for nucleophilic or electrophilic attack.

Model Reaction Pathways: Elucidate the mechanisms of potential transformations, such as cycloadditions or palladium-catalyzed cross-couplings. This includes identifying transition state structures and calculating activation barriers, which can explain or predict product selectivity. zenodo.org

Predict Regioselectivity: In cases of competing reaction sites, such as the two C-Cl bonds, computational models can predict which position is more reactive under specific catalytic conditions. For example, DFT has been used to determine that the electron spin density distribution in N-heterocyclic radicals corresponds to the favored reaction sites, a principle that could be applied to radical reactions of this compound. acs.org

By simulating reaction outcomes before conducting experiments, computational chemistry will save resources and provide deeper mechanistic insights, enabling a more rational approach to unlocking the compound's synthetic potential.

Pursuit of Sustainable and Atom-Economical Synthetic Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable and atom-economical methods both for the synthesis and the application of this compound. nih.govacs.org Atom economy is a critical metric for evaluating the efficiency of a chemical process, aiming to maximize the incorporation of atoms from reactants into the final product. jocpr.com

Future research directions in this area include:

Greener Synthesis Routes: Developing novel synthetic pathways to this compound that avoid hazardous reagents and minimize waste streams. This could involve catalytic routes that improve upon traditional chlorination and elimination reactions.

Atom-Economical Transformations: Focusing on reaction types that are inherently atom-economical, such as cycloadditions and addition reactions, where all or most of the atoms from the reactants are incorporated into the product. nih.govjocpr.com An example of a 100% atom-economical process is the reagentless iodosulfenylation of alkynes, which serves as a model for designing efficient reactions. rsc.org

Catalyst and Solvent Optimization: Employing reusable heterogeneous catalysts or designing reactions that can be performed in environmentally benign solvents like water or supercritical carbon dioxide. rsc.orgiwma.in The development of sustainable protocols is crucial for reducing the environmental impact of chemical synthesis. rsc.org

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Definition | Goal for Sustainable Synthesis |

|---|---|---|

| Atom Economy | (MW of desired product / MW of all reactants) x 100% | Maximize (approaching 100%) |

| E-Factor | (Total waste in kg / kg of product) | Minimize (approaching 0) |

| Reaction Mass Efficiency | (Mass of desired product / Total mass of reactants) x 100% | Maximize |

| Solvent Selection | Use of environmentally benign solvents | Prioritize water, supercritical fluids, or solvent-free conditions. rsc.org |

Investigation of this compound in Flow Chemistry and Microreactor Systems

The application of flow chemistry and microreactor technology represents a significant frontier for harnessing the reactivity of potentially unstable or hazardous compounds like this compound. kth.se Microreactors offer superior control over reaction parameters due to their high surface-area-to-volume ratio, enabling rapid heat and mass transfer. beilstein-institut.demdpi.com This precise control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. wikipedia.org

Future investigations should explore the use of microreactor systems to:

Enhance Reaction Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, making them ideal for studying the exothermic or rapid reactions that this compound may undergo.

Access Novel Reaction Conditions: Flow systems allow for operation at elevated temperatures and pressures that are often impractical or unsafe in traditional batch reactors. These conditions could unlock novel reactivity and accelerate reaction rates.

Improve Selectivity and Yield: The precise control over residence time and temperature gradients can suppress the formation of byproducts, leading to cleaner reaction profiles and higher selectivity, which is critical for a molecule with multiple reactive sites. beilstein-institut.de

Enable Automated High-Throughput Screening: Integrating microreactors with automated pumps and analytical tools can create platforms for the rapid screening and optimization of reaction conditions, accelerating the discovery of new transformations for this compound. mdpi.com

By leveraging the advantages of flow chemistry, researchers can explore the chemistry of this compound more efficiently and safely, facilitating its transition from a chemical curiosity to a valuable synthetic tool. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.